N-Guanyltyramine

Description

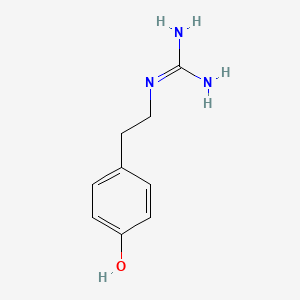

N-Guanyltyramine is a guanidine derivative structurally characterized by a tyramine backbone (a monoamine derived from tyrosine) substituted with a guanidyl group. Guanidine derivatives are notable for their roles in medicinal chemistry, particularly in modulating enzyme activity, receptor binding, and metabolic pathways .

Key structural features of this compound include:

- Tyramine moiety: A phenolic ring with an ethylamine side chain.

- Guanidyl group: A highly basic functional group capable of hydrogen bonding and ionic interactions.

Properties

CAS No. |

60-20-8 |

|---|---|

Molecular Formula |

C9H13N3O |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-[2-(4-hydroxyphenyl)ethyl]guanidine |

InChI |

InChI=1S/C9H13N3O/c10-9(11)12-6-5-7-1-3-8(13)4-2-7/h1-4,13H,5-6H2,(H4,10,11,12) |

InChI Key |

AQVMAAVRRJTLMJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCN=C(N)N)O |

Canonical SMILES |

C1=CC(=CC=C1CCN=C(N)N)O |

Other CAS No. |

60-20-8 |

Synonyms |

1-(4-hydroxyphenyl)-2-guanidinoethane N-guanyltyramine |

Origin of Product |

United States |

Comparison with Similar Compounds

N,N-Dimethyl Guanylmelamine (Metformin Impurity B)

- Structure: Contains a triazine core with dimethylamino and guanidine substituents .

- Functional Groups : Guanidine, triazine, and dimethylamine.

- Pharmacological Role : Serves as a degradation product of metformin, a biguanide antidiabetic drug. Unlike N-Guanyltyramine, its triazine ring enhances metabolic stability but reduces solubility.

Comparison with this compound :

| Property | This compound | N,N-Dimethyl Guanylmelamine |

|---|---|---|

| Core Structure | Tyramine backbone | Triazine core |

| Solubility | Moderate (phenolic OH group) | Low (hydrophobic triazine) |

| Bioactivity | Potential CNS modulation | Antidiabetic impurity |

| Toxicity Profile | Unknown | Low toxicity as impurity |

N-(3-Chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

Comparison with this compound :

| Property | This compound | N-(3-Chlorophenyl)-N'-pyrimidinylguanidine |

|---|---|---|

| Aromatic Substituents | Phenolic ring | Chlorophenyl + pyrimidine |

| Electronic Effects | Electron-donating (OH group) | Electron-withdrawing (Cl substituent) |

| Target Specificity | Amine receptors (hypothesized) | Kinases, enzymes |

Ranitidine Diamine Hemifumarate (Related Compound A)

Comparison with this compound :

| Property | This compound | Ranitidine Diamine Hemifumarate |

|---|---|---|

| Ionizable Groups | Guanidine (highly basic) | Tertiary amine (moderate basicity) |

| Therapeutic Target | Hypothetical CNS targets | H2 receptors (gastrointestinal) |

| Metabolic Stability | Likely lower (phenolic group) | High (thioether and furan protection) |

Nitrosodimethylamine (NDMA)

Comparison with this compound :

| Property | This compound | NDMA |

|---|---|---|

| Toxicity | Not reported | High carcinogenicity |

| Chemical Reactivity | Stable guanidine | Reactive nitroso group |

| Regulatory Status | No alerts | Strictly regulated as contaminant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.